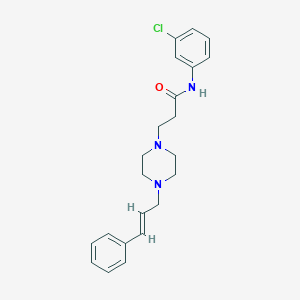
3-(4-CINNAMYLPIPERAZINO)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide is a synthetic organic compound with the molecular formula C22H26ClN3O It is characterized by the presence of a piperazine ring substituted with a cinnamyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative. This can be achieved through the reaction of piperazine with cinnamyl chloride under basic conditions to form 4-cinnamylpiperazine.
Amidation Reaction: The 4-cinnamylpiperazine is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cinnamyl group may facilitate binding to certain receptors, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-4-cinnamyl-1-piperazinecarbothioamide
- N-(4-Bromophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
Uniqueness
3-(4-Cinnamylpiperazino)-N~1~-(3-chlorophenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cinnamyl and chlorophenyl groups on the piperazine ring differentiates it from other similar compounds, potentially leading to unique pharmacological activities and applications.
Properties
Molecular Formula |
C22H26ClN3O |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O/c23-20-9-4-10-21(18-20)24-22(27)11-13-26-16-14-25(15-17-26)12-5-8-19-6-2-1-3-7-19/h1-10,18H,11-17H2,(H,24,27)/b8-5+ |
InChI Key |
DQGWLVZKYLTUAT-VMPITWQZSA-N |
Isomeric SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CC=CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247902.png)
![N-(3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247904.png)
![N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247906.png)
![1-(4-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247908.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE](/img/structure/B247909.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine](/img/structure/B247910.png)
![2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247912.png)
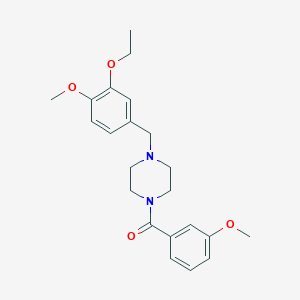
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylcyclohexyl)piperazine](/img/structure/B247916.png)
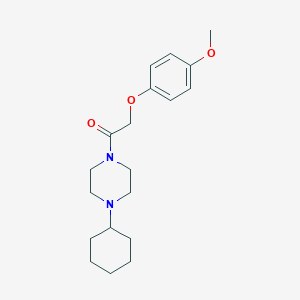
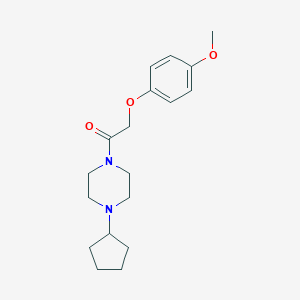
![2-(4-BROMOPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247920.png)
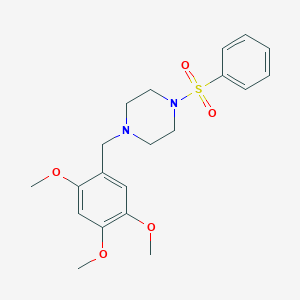
![1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247923.png)
